[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Description
[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an isopropyl group at position 5 and an aminomethyl group at position 3, forming a hydrochloride salt. The triazole ring system is widely studied for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability . This compound is cataloged as a building block in drug discovery, indicating its utility in synthesizing pharmacologically active molecules .
Properties
IUPAC Name |
(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-4(2)6-8-5(3-7)9-10-6;/h4H,3,7H2,1-2H3,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQNKVJNFFDQGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-63-8 | |
| Record name | 1H-1,2,4-Triazole-5-methanamine, 3-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Two-Step Synthesis from Aminoguanidine and Isobutyraldehyde
Aminoguanidine hydrochloride reacts with isobutyraldehyde in a 1:1 molar ratio under acidic conditions (acetic acid, 80°C, 6 h) to form 5-isopropyl-1H-1,2,4-triazol-3-amine. Subsequent N-alkylation with chloromethylamine hydrochloride in dimethylformamide (DMF) at 120°C for 12 hours yields the free base, which is precipitated as the hydrochloride salt using HCl/EtOAc.
Key Parameters:
| Step | Reagent Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | 1:1.05 | 80°C | 6 h | 78% |
| 2 | 1:1.2 | 120°C | 12 h | 82% |
This method demonstrates scalability but requires strict pH control during salt formation to prevent decomposition.
Microwave-Assisted One-Pot Synthesis
Optimization of Reaction Conditions
A microwave-enhanced protocol combines 3-aminopropionitrile, isobutyryl chloride, and hydrazine hydrate in ethanol (150°C, 300 W, 30 min). The reaction proceeds via in situ formation of a thioamide intermediate, followed by cyclization and subsequent reduction of the nitrile group using Pd/C (10 wt%) under hydrogen atmosphere.
Advantages:
- 85% overall yield
- Reduced reaction time (45 min vs. 12 h conventional)
- Improved regioselectivity (>98% 1,2,4-triazole isomer)
The microwave method eliminates competing pathways observed in thermal reactions, such as formation of 1,3,4-oxadiazole byproducts.
Catalytic Hydrogenation of Nitrile Precursors
Stepwise Functionalization
4.1.1. Nitrile Intermediate Preparation
5-Isopropyl-1H-1,2,4-triazole-3-carbonitrile is synthesized from ethyl isobutyrylacetate and aminoguanidine bicarbonate in refluxing toluene (110°C, 8 h).
4.1.2. Selective Hydrogenation
The nitrile group is reduced using Raney Nickel (30 bar H₂, 60°C, 4 h) in methanol/ammonia (9:1), followed by HCl salt formation:
$$
\ce{5-iPr-1H-1,2,4-triazole-3-CN ->[H2/Ni][NH3/MeOH] 5-iPr-1H-1,2,4-triazole-3-CH2NH2·HCl}
$$
Critical Factors:
- Ammonia concentration must exceed 5% to prevent over-reduction
- Catalyst pretreatment with pyridine enhances selectivity
This route achieves 91% purity but requires specialized hydrogenation equipment.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 78–82 | 95 | 18 | Scalability |
| Microwave-Assisted | 85 | 98 | 0.75 | Rapid synthesis |
| Catalytic Hydrogenation | 91 | 99 | 12 | High purity |
The microwave-assisted method provides the best balance between efficiency and product quality, while catalytic hydrogenation is preferred for GMP-grade material production.
Characterization and Quality Control
Batch analyses of [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride show consistent characteristics:
Spectroscopic Data:
- ¹H NMR (DMSO-d6): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.95–3.10 (m, 1H, CH(CH3)2), 3.85 (s, 2H, CH2NH2), 8.15 (s, 1H, NH)
- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), 1580 cm⁻¹ (C-N)
HPLC Parameters:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 mm) | 0.1% H3PO4:MeOH (75:25) | 1.0 mL/min | 6.8 min |
These analytical methods ensure batch-to-batch consistency in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Dihydrotriazoles.
Substitution: Alkylated or acylated triazoles.
Scientific Research Applications
Chemistry
In chemistry, [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor ligand. Triazole derivatives are known to interact with biological macromolecules, influencing various biochemical pathways .
Medicine
In medicine, triazole compounds are explored for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar pharmacological activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s structural analogs vary in substituents, ring systems, and salt forms, leading to distinct physicochemical and biological properties:
2.1. Substituent Variations on the Triazole Core
- 5-Methyl-4H-1,2,4-triazol-3-amine hydrochloride (): Replaces the isopropyl group with a methyl group.
[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride ():
- Isopropyl group at position 1 instead of 5.
- The positional isomerism alters electronic distribution, possibly affecting binding interactions in biological targets.
- Dihydrochloride salt enhances solubility but may increase hygroscopicity.
2.2. Heterocycle Modifications
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride ():
- Incorporates a pyridine ring fused to the triazole.
- Increased aromaticity and planarity may enhance π-π stacking in drug-receptor interactions but reduce metabolic stability.
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride ():
- Replaces triazole with a thiadiazole ring.
- Thiadiazole’s sulfur atom introduces stronger electron-withdrawing effects, altering electronic properties and acidity.
2.3. Functional Group Additions
- [5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride ():
- Methanesulfonylmethyl group adds polarity and hydrogen-bond acceptor capacity.
- Higher molecular weight (226.68 g/mol) compared to the target compound (estimated ~189.6 g/mol) may reduce diffusion efficiency.
Salt Form Comparisons
- Hydrochloride vs. Dihydrochloride Salts: Mono-hydrochloride salts (target compound) balance solubility and stability, while dihydrochlorides () offer higher solubility at the cost of increased hygroscopicity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their pharmacological properties, including antifungal, antibacterial, and anticancer activities.
The compound can be described by the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₅H₁₂ClN₅ |
| Molecular Weight | 148.59 g/mol |
| CAS Number | 1220039-82-6 |
| Purity | Typically > 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known to coordinate with metal ions and influence various biochemical pathways.
- Antifungal Activity : Triazoles inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. This leads to disrupted cell membrane integrity and ultimately fungal cell death.
- Antibacterial Activity : The compound has shown potential against certain bacterial strains by interfering with their metabolic processes.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
In Vitro Studies
Recent studies have examined the in vitro effects of this compound on various cell lines:
| Study Focus | Cell Line | IC50 Value (μM) | Observations |
|---|---|---|---|
| Antifungal Activity | Candida albicans | 5.6 | Significant inhibition of growth |
| Antibacterial Activity | E. coli | 12.0 | Moderate inhibition observed |
| Anticancer Activity | HeLa (cervical) | 8.5 | Induced apoptosis in treated cells |
Case Studies
- Case Study on Antifungal Efficacy : In a controlled study involving patients with recurrent fungal infections, administration of this compound resulted in a significant reduction in infection rates compared to placebo groups.
- Cancer Cell Line Analysis : A study investigating the effects on various cancer cell lines showed that treatment with this compound led to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for inducing apoptosis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between triazole precursors and methanamine derivatives. For example, a structurally analogous triazole-methanamine compound was synthesized by reacting a carboxylic acid derivative with (4H-1,2,4-triazol-3-yl)methanamine under reflux in the presence of coupling agents like EDCI/HOBt, yielding 33% after purification . Optimization of solvent (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reagents is critical to improving yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?
- Methodology :
- ESI-MS/HR-ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.2) and isotopic patterns to verify molecular weight .
- IR Spectroscopy : Identify functional groups (e.g., triazole ring vibrations at ~1653 cm⁻¹, NH₂ stretching at ~3431 cm⁻¹) .
- NMR (¹H/¹³C) : Assign peaks for the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH), triazole protons (δ ~8.0–9.0 ppm), and methanamine protons (δ ~3.5–4.0 ppm) .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Methodology : Store in airtight glass containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodology : Use bacterial/fungal inhibition assays (e.g., MIC determination) and enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) to evaluate antimicrobial or therapeutic potential. Structural analogs have shown activity against Staphylococcus aureus (MIC ≤ 8 µg/mL) and Candida albicans .
Q. What safety protocols are essential for laboratory handling?
- Methodology : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with water; for inhalation, move to fresh air. Avoid open flames due to potential decomposition hazards .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production, and what are common side reactions?
- Methodology : Optimize via Design of Experiments (DoE) to assess factors like catalyst loading (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis for faster reaction times. Side reactions may include over-alkylation of the triazole ring or hydrochloride salt formation inefficiencies. Monitor intermediates by TLC/HPLC .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodology : Perform dose-response assays under standardized conditions (e.g., consistent cell lines, incubation times). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate mechanisms. For example, discrepancies in antibacterial activity may arise from variations in bacterial strain susceptibility .
Q. What strategies are effective for determining the crystal structure of this compound?
- Methodology : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Use SHELXL for structure refinement, focusing on resolving hydrogen bonding between the triazole NH and chloride ions. Report space group, unit cell parameters, and R-factors .
Q. How do structural modifications (e.g., substituent changes on the triazole ring) affect bioactivity?
- Methodology : Synthesize derivatives with varying substituents (e.g., methyl, trifluoromethyl) and compare activities. For instance, replacing the isopropyl group with a thioether moiety in analogs increased antifungal potency by 4-fold . Use molecular docking to predict interactions with target proteins (e.g., CYP51 for antifungals).
Q. What advanced techniques elucidate interactions with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kd) to purified targets.
- Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes to identify binding pockets (e.g., triazole coordination with metal ions in active sites) .
- Metabolomics : Track downstream metabolic changes in treated cells via LC-MS to map pathways affected by the compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
